Cas no 2228751-43-5 (5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine)

5-(2-Fluoro-4-methylphenyl)-1H-imidazol-2-amine is a fluorinated imidazole derivative with potential applications in pharmaceutical and agrochemical research. The compound features a substituted phenyl ring at the 5-position of the imidazole core, enhancing its structural diversity and reactivity. The presence of a fluorine atom and a methyl group on the phenyl ring may influence its electronic properties, potentially improving binding affinity or metabolic stability in bioactive molecules. This scaffold is of interest for medicinal chemistry due to its versatility in synthesizing heterocyclic compounds. Its amine functionality at the 2-position allows for further derivatization, making it a valuable intermediate in the development of novel therapeutic agents or crop protection chemicals.
5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine structure
2228751-43-5 structure
Product Name:5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine
CAS No:2228751-43-5
MF:C10H10FN3
MW:191.204905033112
CID:5798152
PubChem ID:165677700
Update Time:2025-10-29

5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine
    • 2228751-43-5
    • EN300-1787685
    • Inchi: 1S/C10H10FN3/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H3,12,13,14)
    • InChI Key: OTQWURSPLRSDPN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1C1=CN=C(N)N1

Computed Properties

  • Exact Mass: 191.08587549g/mol
  • Monoisotopic Mass: 191.08587549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.7Ų

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Additional information on 5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine

5-(2-Fluoro-4-Methylphenyl)-1H-Imidazol-2-Amine: A Comprehensive Overview

5-(2-Fluoro-4-Methylphenyl)-1H-imidazol-2-amine is a compound with the CAS number 2228751-43-5, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery, material science, and catalysis. The structure of 5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine features a substituted imidazole ring fused with an amino group and a fluorinated aromatic substituent, making it a versatile molecule for various chemical modifications and functionalizations.

Recent studies have highlighted the potential of imidazole derivatives as bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation. For instance, researchers have explored the ability of 5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine to act as a template for designing kinase inhibitors, which are critical in anticancer drug development. The presence of the fluoro group at the 2-position of the phenyl ring enhances the molecule's lipophilicity, improving its bioavailability and binding affinity to target proteins.

The synthesis of 5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and oxidation processes. One common approach is the Buchwald-Hartwig amination reaction, which enables the formation of the imidazole ring through palladium-catalyzed coupling. This method has been optimized to achieve high yields and excellent stereochemical control, making it suitable for large-scale production in pharmaceutical settings.

In terms of chemical properties, 5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine exhibits moderate solubility in polar solvents such as dimethylformamide (DMF) and dichloromethane (DCM), while showing limited solubility in water. Its melting point is approximately 180°C, indicating its stability under thermal conditions commonly encountered in chemical synthesis. The compound's UV-vis spectrum reveals strong absorption bands in the range of 270–300 nm, which can be attributed to the conjugated π-system within the imidazole ring.

From an applications perspective, imidazole-based compounds like 5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine have found utility in several areas. In materials science, they serve as precursors for synthesizing metalloorganic frameworks (MOFs) and coordination polymers due to their ability to act as ligands for transition metals. Additionally, these compounds are being investigated for their potential as antioxidants and anti-inflammatory agents, driven by their ability to scavenge free radicals and modulate inflammatory pathways.

Recent advancements in computational chemistry have further elucidated the electronic structure and reactivity of 5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine. Density functional theory (DFT) calculations have shown that the amino group at position 2 significantly influences the molecule's electron distribution, enhancing its nucleophilic character. This insight has been instrumental in designing more efficient catalysts for organic transformations.

In conclusion, 5-(2-fluoro-4-methylphenyl)-1H-imidazol-2-amine represents a promising compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent research findings, positions it as a valuable tool in drug discovery and materials development. As ongoing studies continue to uncover new properties and functionalities of this compound, its role in advancing scientific research is expected to grow significantly.

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